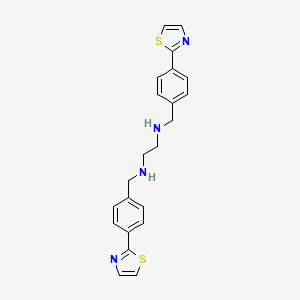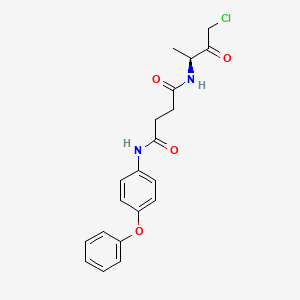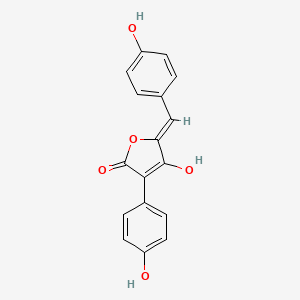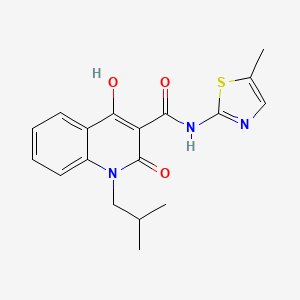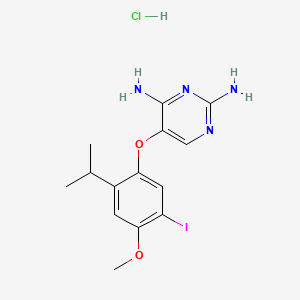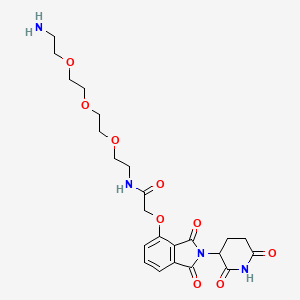
E3 Ligase Ligand-Linker Conjugates 21
Overview
Description
Thalidomide-O-amido-PEG3-C2-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand derived from Thalidomide and a 3-unit polyethylene glycol (PEG) linker. This compound is specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) technology, which utilizes small molecules to induce protein degradation .
Mechanism of Action
Target of Action
The primary targets of E3 Ligase Ligand-Linker Conjugates 21, also known as Thalidomide-O-amido-PEG3-C2-NH2, are the E3 ubiquitin ligases . These ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
The compound works by forming a ternary complex with the E3 ligase and the protein of interest (POI) . This process consists of distinct steps, starting with ubiquitin activation by enzyme E1. Ubiquitin is then passed to the E2 or ubiquitin-conjugating enzyme by trans-thioesterification. Subsequently, E3 ubiquitin ligase promotes the transfer of ubiquitin onto a lysine of the substrate protein .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system (UPS), which is essential for maintaining cellular homeostasis . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
It is known that the compound incorporates a cereblon ligand derived from thalidomide and a 3-unit peg linker . This design is specifically for use in PROTAC technology, which utilizes small molecules to induce protein degradation .
Result of Action
The result of the compound’s action is the degradation of the target protein. By forming a ternary complex with the E3 ligase and the protein of interest, the compound triggers the ubiquitination and subsequent degradation of the target protein .
Biochemical Analysis
Biochemical Properties
Thalidomide-O-amido-PEG3-C2-NH2 plays a crucial role in biochemical reactions. It is part of the E3 ubiquitin ligases, a large family of enzymes that catalyze the ubiquitination process . E3 ubiquitin ligases transfer ubiquitin protein to attach the lysine site of targeted substrates . Thalidomide-O-amido-PEG3-C2-NH2 binds to the targeting ligand to induce the target protein degradation .
Cellular Effects
The effects of Thalidomide-O-amido-PEG3-C2-NH2 on cells are significant. It influences cell function by regulating the degradation of over 80% proteins in cells . This regulation is crucial for maintaining cellular homeostasis .
Molecular Mechanism
Thalidomide-O-amido-PEG3-C2-NH2 exerts its effects at the molecular level through a unique mechanism. It forms a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Temporal Effects in Laboratory Settings
It is known that it has a significant impact on the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression .
Metabolic Pathways
Thalidomide-O-amido-PEG3-C2-NH2 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway . It interacts with ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) in this pathway .
Transport and Distribution
It is known that it forms a ternary complex leading to the ubiquitination of the targeted protein .
Subcellular Localization
It is involved in the ubiquitin-proteasome system, suggesting it may be localized to the proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 involves the conjugation of a cereblon ligand derived from Thalidomide with a 3-unit PEG linker. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated by converting it into a reactive intermediate.
PEGylation: The activated Thalidomide is then reacted with a PEG linker to form the Thalidomide-PEG conjugate.
Amidation: The PEGylated Thalidomide is further reacted with an amine group to form the final Thalidomide-O-amido-PEG3-C2-NH2 compound
Industrial Production Methods
Industrial production of Thalidomide-O-amido-PEG3-C2-NH2 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of Thalidomide and PEG linker are processed in batches to ensure consistency and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-amido-PEG3-C2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Amidation Reactions: The amine group in the compound can participate in amidation reactions to form amide bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.
Amidation: Reagents such as carbodiimides or activated esters are used to facilitate the formation of amide bonds
Major Products Formed
The major products formed from these reactions include various conjugates and derivatives of Thalidomide-O-amido-PEG3-C2-NH2, which can be used for different applications in PROTAC technology .
Scientific Research Applications
Thalidomide-O-amido-PEG3-C2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
Thalidomide-PEG2-C2-NH2: A similar compound with a 2-unit PEG linker.
Thalidomide-O-amido-PEG-C2-NH2: Another variant with a different linker structure
Uniqueness
Thalidomide-O-amido-PEG3-C2-NH2 is unique due to its specific 3-unit PEG linker, which provides optimal flexibility and spacing for effective protein degradation in PROTAC technology .
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJTJGNIBUEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-Chloro-4-(5-thiazolyl)phenyl]-8-ethyl-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-Pyrido[2,3-d]pyrimidin-7(8H)-one Hydrochloride](/img/structure/B560494.png)
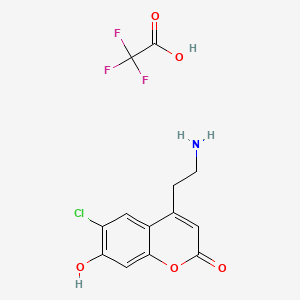
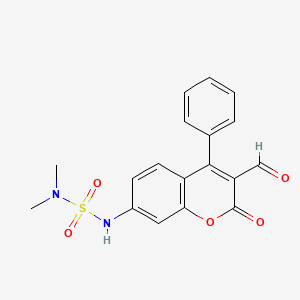
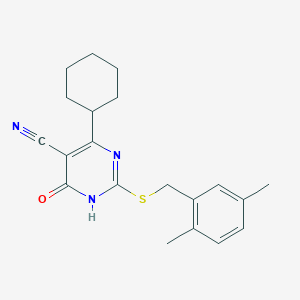

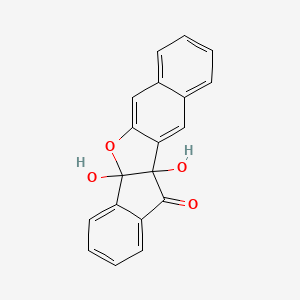

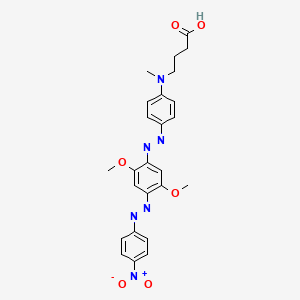
![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)
